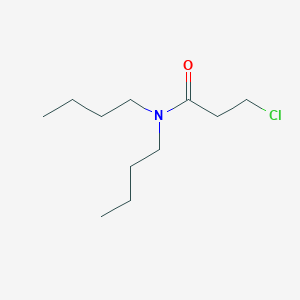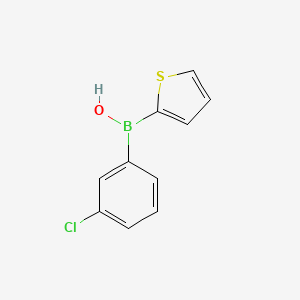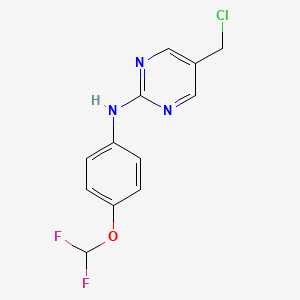
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloromethyl group at the 5-position of the pyrimidine ring and a difluoromethoxyphenyl group attached to the nitrogen atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable difluoromethoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, potentially leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of various chemicals.
Wirkmechanismus
The mechanism of action of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(chloromethyl)-N-(4-methoxyphenyl)pyrimidin-2-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
5-(bromomethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-(chloromethyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The uniqueness of 5-(chloromethyl)-N-(4-(difluoromethoxy)phenyl)pyrimidin-2-amine lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both the chloromethyl and difluoromethoxyphenyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C12H10ClF2N3O |
|---|---|
Molekulargewicht |
285.68 g/mol |
IUPAC-Name |
5-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10ClF2N3O/c13-5-8-6-16-12(17-7-8)18-9-1-3-10(4-2-9)19-11(14)15/h1-4,6-7,11H,5H2,(H,16,17,18) |
InChI-Schlüssel |
SAZAJQVSKDBTSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC=C(C=N2)CCl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



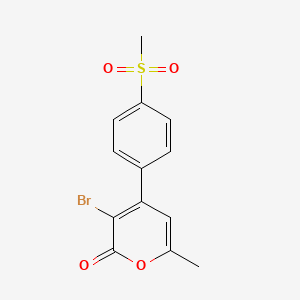
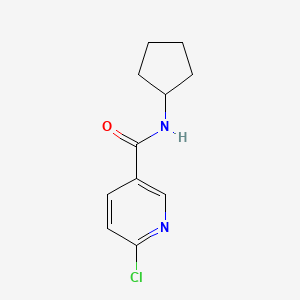
![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)
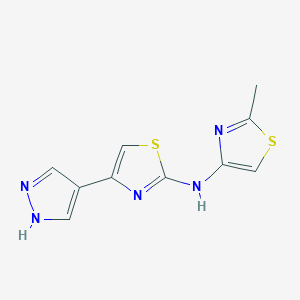
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)
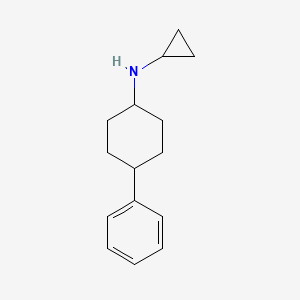
![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)

